molecular formula C10H6N2O B1590223 4-(2-Cyanoacetyl)Benzonitrile CAS No. 71292-11-0

4-(2-Cyanoacetyl)Benzonitrile

Cat. No.: B1590223
CAS No.: 71292-11-0
M. Wt: 170.17 g/mol
InChI Key: HFABIHFBLNTOOW-UHFFFAOYSA-N
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Description

4-(2-Cyanoacetyl)Benzonitrile is a chemical compound with the molecular formula C10H6N2O. It is characterized by a benzene ring substituted with a cyanoacetyl group at the 4-position. This compound is notable for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Cyanoacetyl)Benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with cyanoacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyanoacetyl)Benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: 4-(2-Cyanoethyl)benzonitrile.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-(2-Cyanoacetyl)Benzonitrile is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Cyanoacetyl)Benzonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-Cyanoacetylbenzonitrile

  • 3-Cyanoacetylbenzonitrile

  • 4-Cyanoacetylbenzoic acid

  • Methyl 4-(cyanoacetyl)benzoate

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Properties

IUPAC Name

4-(2-cyanoacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-5-10(13)9-3-1-8(7-12)2-4-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFABIHFBLNTOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501809
Record name 4-(Cyanoacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71292-11-0
Record name 4-(Cyanoacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of acetonitrile (9.22 mL, 176 mmol) in tetrahydrofuran (320 mL) was added to sodium hydride (60% dispersion in mineral oil) (11.80 g, 294 mmol). This mixture was stirred at room temperature for 15 minutes, and then 4-Cyano-benzoic acid methyl ester (23.70 g, 147 mmol) was added. The reaction mixture was stirred at 60° C. for 2 hours, And then quenched onto an aqueous solution of hydrochloric acid (2M, 500 mL), and extracted with ethyl acetate (3×500 mL). The combined organic extracts were washed with brine (500 mL), dried over magnesium sulphate, filtered and evaporated under reduced pressure. This residue was triturated with 20% ethyl acetate in heptane to give the title compound as a solid (23.17 g, 93%). ESCI MS m/z 169 [M−H]−
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23.7 g
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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